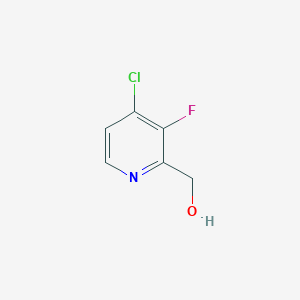

(4-Chloro-3-fluoropyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-fluoropyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHCEZUYCIKQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Chloro 3 Fluoropyridin 2 Yl Methanol

Established Synthetic Routes to Pyridylmethanols

Traditional synthetic routes to pyridylmethanols, including the target compound, often involve a stepwise approach. This includes the construction of a suitably substituted pyridine (B92270) ring followed by the formation or modification of the hydroxymethyl group.

This strategy centers on utilizing pyridine precursors that already contain some of the required functional groups or halogen substituents. The synthesis is then completed by adding or modifying the remaining substituents. A common approach involves starting with a functionalized pyridine, such as a pyridine carboxylic acid or a pre-halogenated pyridine, and then elaborating it to achieve the final product.

For instance, the synthesis can commence from a pyridine derivative where the core ring structure is assembled first, followed by sequential functionalization. nih.gov Organometallic intermediates play a crucial role in this process, allowing for the site-selective introduction of various groups. researchgate.net Pyridines with existing heterosubstituents like carboxyl, amino, or halogen groups can be selectively metalated and then reacted with electrophiles to build the desired substitution pattern. researchgate.net

A representative pathway might involve:

Synthesis of a di- or tri-substituted pyridine ring.

Introduction of a precursor to the hydroxymethyl group, such as a carboxyl or formyl group, at the C2 position.

Subsequent reduction to the final alcohol.

The table below illustrates examples of precursor-based approaches to substituted pyridines.

| Starting Material | Reagents | Product | Key Transformation |

| Acetaldehyde, Formaldehyde, Ammonia | Knoevenagel condensation followed by cyclization | Aminopyridine | Chichibabin pyridine synthesis ijpsonline.com |

| Nitrile, Acetylene | CoCp₂(cod), Heat or Light | Substituted Pyridine | Bönnemann cyclization wikipedia.org |

| β-Enamine Carbonyls | Rongalite, DMF | 2,3,5,6-tetrasubstituted pyridine | Hantzsch-type synthesis mdpi.com |

| 3-chloro-2-ethoxypyridine | n-BuLi, RMgBr·LiCl, Electrophile | 3,4-difunctionalized pyridine | Functionalization via pyridyne intermediate chemistryviews.org |

This table provides illustrative examples of pyridine synthesis, not a direct synthesis of the title compound.

Once a pyridine intermediate bearing a reducible functional group at the C2 position (e.g., carboxylic acid, ester, or aldehyde) is obtained, the final step is its reduction to the hydroxymethyl group. The key challenge in this step is chemoselectivity—reducing the target functional group without affecting the aromatic pyridine ring or the halogen substituents.

The partial reduction of electron-deficient pyridines can be a complex process, as many reducing agents can also reduce the pyridine nucleus itself, leading to dihydropyridines or piperidines. acs.orgnih.govnih.gov Therefore, mild and selective reducing agents are preferred.

Common Reduction Methods:

Sodium borohydride (B1222165) (NaBH₄): Often used for the reduction of aldehydes and ketones. It is generally mild enough not to reduce the pyridine ring or esters.

Lithium aluminium hydride (LiAlH₄): A more powerful reducing agent capable of reducing esters and carboxylic acids. Careful control of reaction conditions is necessary to avoid over-reduction.

Catalytic Hydrogenation: While effective for many reductions, this method can sometimes lead to the reduction of the pyridine ring or dehalogenation, depending on the catalyst and conditions used.

The choice of reagent is critical. For example, reducing a pyridine-2-carboxaldehyde would typically be achieved with NaBH₄, while a pyridine-2-carboxylic acid or its ester would require a stronger reagent like LiAlH₄ or diborane. The inherent electron-deficient nature of the halogenated pyridine ring influences the reactivity and requires careful optimization of the reduction conditions.

Achieving the specific 3-fluoro-4-chloro substitution pattern on the pyridine ring is a significant synthetic challenge that demands high regiocontrol. Direct nitration and sulfonation of pyridine are notoriously difficult, and halogenation also presents challenges regarding selectivity. wikipedia.org The electronic properties of the pyridine ring, with its electron-deficient character, direct electrophilic substitution primarily to the 3- and 5-positions.

Modern methods often rely on directing groups to control the position of halogenation. For example, an amino group at the 2-position can direct electrophilic substitution. rsc.orgresearchgate.net A plausible synthetic sequence could involve:

Introduction of a directing group (e.g., an amino group) onto the pyridine ring.

Stepwise, regioselective introduction of fluorine and chlorine. Reagents like Selectfluor® are commonly used for fluorination. rsc.orgnih.gov For chlorination, sources like LiCl can be used in conjunction with an oxidant. rsc.orgresearchgate.net

Removal or conversion of the directing group.

The relative positions of the halogens are critical. Studies on the functionalization of trihalogenated pyridines have shown that halogen–metal exchange reactions can be highly regioselective, influenced by the nature and position of the existing halogen atoms. mdpi.com This provides a pathway to introduce other functional groups after the halogenation pattern has been established.

Novel and Emerging Synthetic Transformations

Recent advances in organic synthesis have introduced powerful new tools for constructing complex molecules like (4-Chloro-3-fluoropyridin-2-yl)methanol more efficiently and sustainably.

Transition-metal catalysis has revolutionized the synthesis of functionalized pyridines. researchgate.netnumberanalytics.comacsgcipr.org These methods often involve the direct functionalization of C-H bonds, which is a highly atom-economical approach compared to traditional methods that require pre-functionalized substrates. nih.govbeilstein-journals.orgnih.gov

Key Catalytic Approaches:

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Sonogashira couplings are staples for creating C-C bonds on the pyridine ring. A protocol for C-H arylation of pyridines with electron-withdrawing groups using palladium catalysis has been developed, showing high regioselectivity at the 3- and 4-positions. nih.gov

Rhodium and Iridium Catalysis: These metals are often used for directed C-H activation. For instance, Ir-catalyzed borylation can selectively introduce a boron group at the C3 position of a pyridine ring, which can then be used in subsequent cross-coupling reactions. nih.gov

Copper Catalysis: Copper catalysts are often cheaper and can be used for reactions like the C-H arylation of pyridine N-oxides. nih.gov

| Catalyst System | Transformation | Position(s) Targeted | Substrate Type |

| Palladium (Pd) | C-H Arylation | C3, C4 | Pyridines with EWGs nih.gov |

| Iridium (Ir) | C-H Borylation | C3 | Pyridines nih.gov |

| Rhodium (Rh) | Hydroarylation of Alkynes | C2/C4/C6 | Pyridines nih.gov |

| Copper (Cu) | C-H Arylation | C2 | Pyridine N-oxides nih.gov |

| Rare Earth Metals | C-H Alkylation | C2 | Pyridines beilstein-journals.org |

This table summarizes general catalytic methods for pyridine functionalization.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. ijpsjournal.comnih.govnih.gov These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.innih.gov

Emerging Green Techniques:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. rasayanjournal.co.inrsc.orgnih.gov This technique has been successfully applied to the synthesis of various pyridine and other heterocyclic derivatives. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or on a solid support minimizes waste and simplifies purification. ijpsjournal.comrasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a key green strategy. ijpsonline.com

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild conditions, often in aqueous media. ijpsjournal.comnih.gov

Heterogeneous Catalysis: Using solid-supported catalysts simplifies catalyst recovery and recycling, contributing to a more sustainable process. numberanalytics.comrsc.org

Applying these principles to the synthesis of (4-Chloro-3-fluoropyridin-2-yl)methanol could involve developing a microwave-assisted halogenation step or using a recyclable heterogeneous catalyst for the reduction of the C2 functional group. rsc.orgresearchgate.net

Optimization of Reaction Conditions and Process Parameters

The synthesis of (4-Chloro-3-fluoropyyridin-2-yl)methanol, a key intermediate in various chemical syntheses, involves the reduction of a corresponding carboxylic acid or ester. The efficiency and yield of this transformation are highly dependent on the careful optimization of reaction conditions and process parameters. Research in this area focuses on identifying the most effective reducing agents, solvent systems, temperature profiles, and reaction times to maximize product yield and purity while ensuring a safe and scalable process.

Detailed research findings have identified specific conditions for the reduction of a structurally similar pyridine carboxylate, providing a basis for the optimization of the synthesis of (4-Chloro-3-fluoropyridin-2-yl)methanol. One effective method involves the use of sodium borohydride as the reducing agent in a mixed solvent system.

A notable synthetic approach for a related fluorinated pyridylmethanol involves the reduction of the methyl ester precursor. In a documented procedure, the methyl ester is treated with sodium borohydride in the presence of anhydrous calcium chloride. The reaction is initially conducted at a low temperature and then brought to reflux to ensure complete conversion. This process has been shown to produce the desired alcohol in good yield. google.com

The specific parameters for this reduction are detailed in the table below:

Table 1: Reaction Parameters for the Sodium Borohydride Reduction of a Fluorinated Pyridine-2-carboxylate

| Parameter | Condition |

|---|---|

| Substrate | Methyl 3-fluoropyridine-2-carboxylate |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Additive | Anhydrous calcium chloride (CaCl₂) |

| Solvent | Methanol (B129727) |

| Initial Temperature | 0 ± 5 °C |

| Reaction Temperature | 65 ± 5 °C (Reflux) |

| Reaction Time | 1 hour at 0 °C, then 2 hours at reflux |

| Yield | 77.88% |

Data sourced from patent CN111004171A google.com

The optimization of this process involves the systematic variation of these parameters to improve the yield and purity of (4-Chloro-3-fluoropyridin-2-yl)methanol. Key areas for process optimization include the choice of reducing agent, the solvent system, reaction temperature, and the molar ratios of the reactants.

The choice of reducing agent is a critical parameter. While sodium borohydride is effective, other hydride-based reagents such as lithium aluminum hydride (LiAlH₄) could also be employed. byjus.comdavuniversity.org LiAlH₄ is a more powerful reducing agent but requires strictly anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its high reactivity with protic solvents. byjus.comnumberanalytics.com A comparative study of different reducing agents could determine the optimal balance between reactivity, selectivity, and safety.

The solvent system plays a crucial role in the reaction's success. For reductions with sodium borohydride, polar protic solvents like methanol or ethanol are often used. However, the choice of solvent can influence the reactivity of the borohydride and the solubility of the reactants. Aprotic solvents are necessary for reductions with LiAlH₄. numberanalytics.com

Temperature control is essential for managing the reaction rate and minimizing the formation of byproducts. numberanalytics.com The initial low-temperature addition of the reducing agent helps to control the initial exotherm, while the subsequent heating to reflux drives the reaction to completion. Optimization studies would involve running the reaction at various temperatures to find the ideal profile.

The molar ratio of the reducing agent to the substrate is another key parameter. An excess of the reducing agent is typically used to ensure complete conversion of the starting material. However, a large excess can lead to difficulties in quenching the reaction and purifying the product. Fine-tuning the molar equivalents is a crucial aspect of process optimization.

The following table outlines potential parameters for an optimization study of the reduction step:

Table 2: Proposed Parameters for Optimization Studies

| Parameter | Variables to be Tested |

|---|---|

| Reducing Agent | Sodium borohydride, Lithium aluminum hydride, Potassium borohydride |

| Solvent | Methanol, Ethanol, Tetrahydrofuran (THF), Diethyl ether |

| Temperature (°C) | 0, 25 (Room Temperature), 50, Reflux |

| Molar Ratio (Reducing Agent:Substrate) | 1.5:1, 2:1, 2.5:1, 3:1 |

By systematically investigating these parameters, a more efficient, high-yielding, and scalable process for the synthesis of (4-Chloro-3-fluoropyridin-2-yl)methanol can be developed.

Chemical Reactivity and Transformational Chemistry of 4 Chloro 3 Fluoropyridin 2 Yl Methanol

Derivatization Reactions of the Hydroxymethyl Group

The hydroxymethyl group is amenable to a variety of transformations, including oxidation, nucleophilic substitution at the methylene (B1212753) carbon, and the formation of common alcohol derivatives.

Oxidative Transformations to Aldehydes and Carboxylic Acids

The primary alcohol functionality of (4-Chloro-3-fluoropyridin-2-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 4-chloro-3-fluoropyridine-2-carboxaldehyde, or the carboxylic acid, 4-chloro-3-fluoropyridine-2-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly employed for such transformations. These reactions are typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature.

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The direct conversion from the alcohol to the carboxylic acid often involves heating the reaction mixture. The resulting 4-chloro-3-fluoropyridine-2-carboxylic acid is a stable, crystalline solid.

| Transformation | Product | Typical Reagents | Typical Conditions | Anticipated Yield |

|---|---|---|---|---|

| Alcohol to Aldehyde | 4-Chloro-3-fluoropyridine-2-carboxaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | 75-90% |

| Alcohol to Carboxylic Acid | 4-Chloro-3-fluoropyridine-2-carboxylic acid | Potassium Permanganate (KMnO₄) | Aqueous base, heat, followed by acidic workup | 60-80% |

Nucleophilic Substitution Reactions at the Methylene Carbon

Direct nucleophilic substitution at the methylene carbon of the hydroxymethyl group is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). To facilitate this, the hydroxyl group is typically converted into a better leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270).

Once activated, the resulting intermediate, for example, (4-chloro-3-fluoropyridin-2-yl)methyl tosylate, can readily undergo Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at the methylene position.

Formation of Ethers, Esters, and Other Alcohol Derivatives

The hydroxymethyl group of (4-Chloro-3-fluoropyridin-2-yl)methanol can participate in standard reactions for the formation of ethers and esters.

Etherification , such as in the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, reacting with an alkyl halide to form an ether.

Esterification is commonly achieved through reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, can also be employed, though it is an equilibrium-controlled process.

The Mitsunobu reaction offers another route to esters and other derivatives. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for substitution with a nucleophile, often a carboxylic acid. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol in the title compound.

Reactivity of the Halogen Substituents on the Pyridine Core

The pyridine ring of (4-Chloro-3-fluoropyridin-2-yl)methanol is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SₙAr). The presence of two different halogen atoms, chlorine and fluorine, at the C4 and C3 positions, respectively, as well as the potential for metal-catalyzed cross-coupling reactions, provides a rich platform for further functionalization.

Nucleophilic Aromatic Substitution Pathways

In nucleophilic aromatic substitution reactions on halopyridines, the relative reactivity of the leaving groups is highly dependent on the nature of the incoming nucleophile. Generally, for SₙAr reactions, attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.

In the case of (4-Chloro-3-fluoropyridin-2-yl)methanol, nucleophilic attack would preferentially occur at the C4 position. The relative leaving group ability of chloride versus fluoride (B91410) is nuanced. With "hard" nucleophiles, such as alkoxides and amines, the highly electronegative fluorine atom typically acts as a better leaving group than chlorine. Conversely, with "soft" nucleophiles, such as thiolates, the order of reactivity is often reversed, with chlorine being a better leaving group. This differential reactivity can, in principle, allow for selective substitution of one halogen over the other by careful choice of the nucleophile and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chlorine atom at the C4 position of (4-Chloro-3-fluoropyridin-2-yl)methanol can serve as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki coupling reaction allows for the formation of a C-C bond by reacting the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups. For substrates with multiple halogen atoms, selectivity can sometimes be achieved. In related dihalopyridine systems, it has been shown that sterically hindered ligands on the palladium catalyst can favor reaction at the C4 position over the C2 position.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between the aryl chloride and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts and requires a base. It is a powerful method for the synthesis of arylalkynes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between the aryl chloride and an amine. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. In dihalo-substituted pyridines, selective amination at one position can often be achieved by controlling the reaction conditions and ligand choice. For instance, in 2-fluoro-4-iodopyridine, Buchwald-Hartwig amination occurs exclusively at the 4-position, demonstrating the potential for regioselective C-N bond formation.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl/Vinyl-3-fluoropyridin-2-yl)methanol |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (4-Alkynyl-3-fluoropyridin-2-yl)methanol |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | (4-Amino-3-fluoropyridin-2-yl)methanol |

Selective Halogen Exchange Reactions

The pyridine nucleus of (4-Chloro-3-fluoropyridin-2-yl)methanol is adorned with two different halogen atoms, which raises the possibility of selective nucleophilic aromatic substitution (SNAr). The regioselectivity of such reactions is governed by the relative activation of the carbon atoms to which the halogens are attached. In the pyridine ring, positions 2 and 4 are generally more activated towards nucleophilic attack than position 3, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

In the case of (4-Chloro-3-fluoropyridin-2-yl)methanol, the chlorine atom is at the 4-position, while the fluorine atom is at the 3-position. Based on the general principles of reactivity in halopyridines, the 4-position is significantly more activated towards nucleophilic substitution than the 3-position. chemistry-online.com Consequently, it is anticipated that nucleophiles will preferentially attack the carbon bearing the chloro group.

Furthermore, the nature of the halogen itself plays a crucial role. In many nucleophilic aromatic substitution reactions on heteroaromatic rings, fluoride is a better leaving group than chloride when the rate-determining step is the initial attack of the nucleophile. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more electrophilic. Conversely, if the departure of the leaving group is the rate-determining step, iodide and bromide are typically better leaving groups. For pyridines, it has been observed that 2-fluoropyridines can be significantly more reactive than their 2-chloro counterparts towards certain nucleophiles like ethoxide. researchgate.netnih.gov

However, given the positional activation (4-position vs. 3-position), the selective displacement of the 4-chloro group is the most probable outcome in a reaction with a nucleophile.

Table 1: Predicted Selectivity in Halogen Exchange Reactions of (4-Chloro-3-fluoropyridin-2-yl)methanol

| Nucleophile | Predicted Major Product | Rationale |

| Alkoxides (e.g., NaOR) | (4-Alkoxy-3-fluoropyridin-2-yl)methanol | The 4-position is more activated towards nucleophilic attack than the 3-position. |

| Amines (e.g., RNH₂) | (4-Amino-3-fluoropyridin-2-yl)methanol | The 4-position is the preferred site for nucleophilic substitution in halopyridines. |

| Thiolates (e.g., NaSR) | (4-Thio-3-fluoropyridin-2-yl)methanol | The high reactivity of the 4-position on the pyridine ring dictates the regioselectivity. |

Intramolecular Cyclization and Rearrangement Reactions

The presence of a hydroxymethyl group at the 2-position, adjacent to the 3-fluoro substituent, introduces the potential for intramolecular cyclization reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile. This nucleophilic alkoxide could potentially attack one of the halogen-bearing carbon atoms of the pyridine ring, leading to the formation of a fused ring system.

A plausible intramolecular cyclization would involve the attack of the alkoxide on the C-3 position, displacing the fluoride to form a furo[3,2-b]pyridine (B1253681) derivative. The formation of a five-membered ring is generally kinetically favored. For this to occur, the molecule would need to adopt a conformation that allows the nucleophilic oxygen to approach the C-3 carbon.

Alternatively, cyclization involving the displacement of the 4-chloro group is also conceivable, which would lead to the formation of a six-membered ring. While kinetically less favored than the formation of a five-membered ring, the higher reactivity of the 4-position towards nucleophilic attack could make this pathway competitive.

The synthesis of furopyridines from appropriately substituted pyridines is a known strategy in heterocyclic chemistry. nih.govsemanticscholar.org For instance, the intramolecular displacement of a halogen by a suitably positioned hydroxyl or alkoxide group is a common method for the construction of the furan (B31954) ring fused to a pyridine. nih.gov

No significant molecular rearrangements are anticipated for (4-Chloro-3-fluoropyridin-2-yl)methanol under typical reaction conditions. The pyridine ring is generally stable, and rearrangements would require high-energy intermediates.

Table 2: Potential Intramolecular Cyclization Products of (4-Chloro-3-fluoropyridin-2-yl)methanol

| Reaction Conditions | Potential Product | Ring System Formed |

| Strong Base (e.g., NaH) | 7-Chloro-furo[3,2-b]pyridine | Five-membered furan ring |

| Strong Base (e.g., NaH) | 6-Fluoro-2,3-dihydro-1H-pyrano[3,2-b]pyridine | Six-membered dihydropyran ring |

Assessment of Chemoselectivity and Regioselectivity in Multi-functionalized Systems

The presence of multiple reactive sites in (4-Chloro-3-fluoropyridin-2-yl)methanol—the pyridine nitrogen, the two halogen substituents, and the hydroxymethyl group—necessitates a careful consideration of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity:

Acidic Conditions: In the presence of acid, the pyridine nitrogen is the most likely site of initial reaction (protonation). This would activate the pyridine ring towards nucleophilic attack to an even greater extent.

Basic Conditions: Under basic conditions, the primary alcohol is the most acidic proton and will be deprotonated first to form an alkoxide. This can then lead to subsequent intramolecular reactions as discussed above.

Reactions with Electrophiles: The pyridine ring is generally electron-deficient and thus not highly reactive towards electrophiles, unless strongly activating groups are present. The hydroxymethyl group can be oxidized or converted to an ether or ester under appropriate conditions.

Regioselectivity:

Nucleophilic Aromatic Substitution: As detailed in Section 3.2.3, nucleophilic attack is highly regioselective for the 4-position due to electronic activation by the pyridine nitrogen. chemistry-online.com This makes the displacement of the chloro group the favored process over the displacement of the fluoro group.

Intramolecular Cyclization: The regioselectivity of intramolecular cyclization will be a balance between the kinetic favorability of forming a five-membered ring (attack at C-3) and the electronic activation of the substitution site (higher at C-4). The specific reaction conditions would likely play a critical role in determining the outcome.

Role of 4 Chloro 3 Fluoropyridin 2 Yl Methanol As a Versatile Synthetic Building Block

Intermediacy in the Synthesis of Complex Heterocyclic Compounds

The structural framework of (4-Chloro-3-fluoropyridin-2-yl)methanol makes it an ideal starting material for the synthesis of a variety of complex heterocyclic compounds, particularly fused ring systems. The presence of both a chloro and a fluoro substituent offers differential reactivity, enabling chemists to perform selective substitution reactions. For instance, the chlorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing new functional groups or for ring annulation.

Furthermore, the primary alcohol (-CH2OH) group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further transformations such as condensations, amidations, or esterifications. This versatility allows for the construction of bicyclic and polycyclic heterocyclic systems, which are prevalent scaffolds in many biologically active molecules. The strategic placement of the substituents on the pyridine (B92270) ring also influences the electronic properties of the molecule, guiding the regioselectivity of subsequent chemical reactions.

Application in the Construction of Functional Molecules for Chemical Biology Research

In the field of chemical biology, researchers often require specialized molecular tools to probe and understand complex biological processes. (4-Chloro-3-fluoropyridin-2-yl)methanol serves as a valuable precursor for the synthesis of such functional molecules. The pyridine core is a common motif in compounds designed to interact with biological targets due to its ability to participate in hydrogen bonding and π-stacking interactions.

The functional groups on (4-Chloro-3-fluoropyridin-2-yl)methanol allow for the systematic modification of its structure to optimize binding affinity and selectivity for a specific protein or enzyme. For example, the methanol (B129727) group can be used as a linker to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups, facilitating the visualization and tracking of the molecule within a cellular environment. The ability to fine-tune the electronic and steric properties of the molecule through reactions at the chloro and fluoro positions is critical in developing highly specific chemical probes.

Precursor for Investigational Compounds in Medicinal and Agrochemical Discovery Programs

The pyridine scaffold is a privileged structure in medicinal and agrochemical chemistry, appearing in numerous approved drugs and pesticides. (4-Chloro-3-fluoropyridin-2-yl)methanol is utilized as a key intermediate in the discovery and development of new investigational compounds in these areas. Its utility lies in its capacity to be elaborated into a diverse range of derivatives for screening and lead optimization.

In medicinal chemistry, this building block has been incorporated into the synthesis of molecules targeting a variety of diseases. For instance, it can be a component in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The specific substitution pattern of the starting material can be crucial for achieving the desired potency and selectivity of the final compound. Similarly, in agrochemical research, derivatives of (4-Chloro-3-fluoropyridin-2-yl)methanol are synthesized and tested for their potential as herbicides, insecticides, or fungicides. The introduction of the fluoropyridinyl moiety can enhance the metabolic stability and bioavailability of the resulting agrochemical.

Below is a table summarizing the key applications of (4-Chloro-3-fluoropyridin-2-yl)methanol:

| Application Area | Role of (4-Chloro-3-fluoropyridin-2-yl)methanol | Key Transformations | Examples of Resulting Structures |

| Complex Heterocycle Synthesis | Versatile starting material | Nucleophilic Aromatic Substitution (SNAr), Oxidation, Condensation | Fused pyridine systems, Bicyclic heterocycles |

| Chemical Biology Research | Precursor for molecular probes | Linker attachment, Functional group modification | Fluorescently-tagged molecules, Biotinylated probes |

| Medicinal & Agrochemical Discovery | Key building block for screening libraries | Derivatization, Scaffold elaboration | Kinase inhibitors, Novel pesticides |

Structure Reactivity Relationship Srr Studies of 4 Chloro 3 Fluoropyridin 2 Yl Methanol and Its Analogs

Electronic and Steric Effects of Halogen Substitution on Pyridine (B92270) Reactivity

The presence of both chlorine and fluorine atoms on the pyridine ring significantly influences its reactivity. Halogens are electron-withdrawing groups, which decreases the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. nih.gov However, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net

The position of the halogens is also critical. In (4-Chloro-3-fluoropyridin-2-yl)methanol, the chlorine at the 4-position and fluorine at the 3-position create a specific electronic environment. The fluorine atom, being more electronegative, exerts a stronger inductive electron-withdrawing effect. This effect is most pronounced at the adjacent carbon atoms.

Steric effects also play a role in the reactivity of halogenated pyridines. researchgate.net While fluorine is a relatively small atom, the chlorine atom has a larger van der Waals radius. The presence of substituents on the pyridine ring can hinder the approach of reactants, thereby affecting reaction rates. researchgate.net For instance, steric interactions between a departing group and substituents at the 2- or 3-position can influence the ease of C-P bond cleavage in certain reactions. nih.govresearchgate.net

The interplay of these electronic and steric factors dictates the regioselectivity of reactions. For example, in nucleophilic substitution reactions, the position of attack will be favored at the most electron-deficient carbon that is sterically accessible.

Impact of Functional Group Interactions on Chemical Transformations

The chemical transformations of (4-Chloro-3-fluoropyridin-2-yl)methanol are governed by the interplay of its three key functional groups: the pyridine ring, the halogen substituents, and the hydroxymethyl group. reachemchemicals.com The hydroxymethyl group at the 2-position can participate in a variety of reactions, including oxidation to an aldehyde or carboxylic acid, and esterification or etherification of the hydroxyl group.

The proximity of the hydroxymethyl group to the nitrogen atom of the pyridine ring can lead to intramolecular interactions. For instance, hydrogen bonding between the hydroxyl proton and the pyridine nitrogen can influence the conformation and reactivity of the molecule.

The electron-withdrawing nature of the chloro and fluoro substituents can impact the reactivity of the hydroxymethyl group. By reducing the electron density on the pyridine ring, these halogens can make the benzylic proton of the hydroxymethyl group more acidic, potentially facilitating certain reactions. Conversely, the electron-deficient nature of the ring can influence the reactivity of the oxygen atom in the hydroxyl group.

Comparative Studies with Positional and Isosteric Analogues

To better understand the structure-reactivity relationships of (4-Chloro-3-fluoropyridin-2-yl)methanol, it is informative to compare its properties and reactivity with those of its positional and isosteric analogues.

Positional Isomers:

Positional isomers, such as (2-Chloro-3-fluoropyridin-4-yl)methanol and (4-chloro-2-fluoropyridin-3-yl)methanol, would exhibit different reactivity profiles due to the altered positions of the substituents. sigmaaldrich.comsigmaaldrich.com The relative positions of the halogens and the hydroxymethyl group affect the electronic distribution within the pyridine ring and the steric environment around the reactive centers. For example, moving the hydroxymethyl group to the 4-position in (2-Chloro-3-fluoropyridin-4-yl)methanol would change its proximity to the nitrogen atom and the halogen substituents, thereby altering its reactivity.

| Compound Name | CAS Number | Key Structural Difference from (4-Chloro-3-fluoropyridin-2-yl)methanol |

| (4-Chloro-3-fluoropyridin-2-yl)methanol | 113209-83-9 | - |

| (2-Chloro-3-fluoropyridin-4-yl)methanol | 946127-54-4 | Positional isomer with hydroxymethyl group at C4 and chloro at C2. |

| (4-chloro-2-fluoropyridin-3-yl)methanol | 1805225-41-5 | Positional isomer with fluoro at C2 and hydroxymethyl at C3. |

Isosteric Analogues:

Isosteric analogues are compounds in which an atom or group of atoms has been replaced by another with similar size, shape, and electronic properties. For instance, replacing the fluorine atom with a methyl group to give (4-Chloro-3-methylpyridin-2-yl)methanol would provide insight into the specific role of the fluorine atom. bldpharm.com The methyl group is an electron-donating group, which would increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and less reactive towards nucleophiles compared to its fluorinated counterpart.

Similarly, replacing the chlorine atom with other halogens (e.g., bromine) or other functional groups would systematically alter the electronic and steric properties of the molecule, allowing for a detailed investigation of their influence on reactivity.

| Compound Name | CAS Number | Key Structural Difference from (4-Chloro-3-fluoropyridin-2-yl)methanol |

| (4-Chloro-3-fluoropyridin-2-yl)methanol | 113209-83-9 | - |

| (4-Chloro-3-methylpyridin-2-yl)methanol hydrochloride | 152402-96-5 | Isosteric analogue with a methyl group instead of fluorine at the 3-position. |

By systematically studying these and other analogues, a comprehensive understanding of the structure-reactivity landscape for this class of compounds can be developed.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in predicting the molecular properties of compounds like (4-Chloro-3-fluoropyridin-2-yl)methanol. By employing methods such as Density Functional Theory (DFT), a detailed picture of the molecule's electronic landscape and reactivity can be painted. For a molecule of this nature, a common approach would involve geometry optimization followed by frequency calculations using a basis set like 6-311++G(d,p) to ensure a true energy minimum is achieved. ijcce.ac.ir

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. nih.gov

For (4-Chloro-3-fluoropyridin-2-yl)methanol, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted (pyridin-2-yl)methanol. The nitrogen atom in the pyridine (B92270) ring also significantly influences the electronic distribution. The HOMO is likely to be localized on the pyridine ring and the oxygen atom of the methanol (B129727) group, while the LUMO is expected to be distributed over the electron-deficient pyridine ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters for (4-Chloro-3-fluoropyridin-2-yl)methanol (Illustrative Values based on Analogous Compounds)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Electron-donating capability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.5 to 6.5 | Chemical reactivity and stability |

Note: These values are estimations based on computational studies of similarly substituted pyridine derivatives and are for illustrative purposes.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within (4-Chloro-3-fluoropyridin-2-yl)methanol can be visualized through a Molecular Electrostatic Potential (MEP) map. This map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In this molecule, the most negative potential is anticipated around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, indicating these are the most likely sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The halogen substituents, particularly the fluorine atom, will create localized regions of negative potential, while the adjacent carbon atoms will be more electron-deficient. researchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the analysis of reaction energy profiles.

Transition State Characterization

For a hypothetical reaction involving (4-Chloro-3-fluoropyridin-2-yl)methanol, such as a nucleophilic substitution or an oxidation of the methanol group, computational methods can be used to locate the transition state structure. This involves searching for a first-order saddle point on the potential energy surface. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes during the reaction. For instance, in an oxidation reaction, the transition state might involve the interaction of an oxidizing agent with the hydrogen atom of the hydroxyl group and the adjacent carbon.

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms in (4-Chloro-3-fluoropyridin-2-yl)methanol and its interactions with other molecules are key to its physical and chemical properties.

The primary conformational flexibility in this molecule arises from the rotation around the C2-C(methanol) bond. Computational studies on analogous (pyridin-2-yl)methanol derivatives suggest that the orientation of the methanol group relative to the pyridine ring is influenced by intramolecular hydrogen bonding. researchgate.netnih.gov It is likely that a conformation where the hydroxyl group can form a weak intramolecular hydrogen bond with the nitrogen atom of the pyridine ring would be energetically favorable.

The presence of the hydroxyl group and the nitrogen and halogen atoms makes (4-Chloro-3-fluoropyridin-2-yl)methanol capable of various intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The nitrogen atom can act as a hydrogen bond acceptor. These interactions are crucial in determining the solid-state structure and solvation properties of the compound.

Application of Chemoinformatics for Predicting Reactivity and Synthetic Accessibility

Chemoinformatics provides a powerful lens through which the chemical behavior of molecules like (4-Chloro-3-fluoropyridin-2-yl)methanol can be predicted and understood without the need for extensive empirical experimentation. By leveraging computational algorithms and theoretical models, it is possible to gain significant insights into the reactivity and synthetic feasibility of this complex heterocyclic compound. These predictive tools are invaluable in modern drug discovery and process chemistry, enabling chemists to prioritize synthetic targets and design more efficient reaction pathways.

The reactivity of (4-Chloro-3-fluoropyridin-2-yl)methanol is governed by the intricate interplay of its functional groups: the pyridine ring, the chloro and fluoro substituents, and the hydroxymethyl group. Chemoinformatic approaches utilize quantum chemical calculations, such as Density Functional Theory (DFT), to model the electronic structure of the molecule and predict its reactivity.

Key aspects of reactivity that can be predicted include the sites most susceptible to electrophilic and nucleophilic attack. For pyridine derivatives, the nitrogen atom typically enhances the ring's susceptibility to nucleophilic attack, particularly at the C2 and C4 positions, due to resonance stabilization of the anionic intermediate. stackexchange.comquora.comquimicaorganica.org The presence of electron-withdrawing halogen substituents (chloro and fluoro) further deactivates the ring towards electrophilic substitution and enhances its reactivity towards nucleophiles. wikipedia.org

Computational models can generate electrostatic potential (ESP) maps, which visualize the electron density distribution across the molecule. Regions of negative potential (electron-rich) are indicative of sites prone to electrophilic attack, while regions of positive potential (electron-poor) suggest sites susceptible to nucleophilic attack.

Furthermore, frontier molecular orbital (FMO) theory can be applied to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how the molecule interacts with other reagents. The distribution of these orbitals can pinpoint the likely sites for various chemical reactions.

A hypothetical reactivity profile for (4-Chloro-3-fluoropyridin-2-yl)methanol, based on these principles, is presented in the table below.

| Predicted Reactive Site | Type of Attack | Rationale |

| C6 Position | Nucleophilic Aromatic Substitution (SNAr) | Activated by the electron-withdrawing nitrogen and halogen substituents. |

| C2 Position | Nucleophilic Aromatic Substitution (SNAr) | Activated by the nitrogen atom, though potentially sterically hindered by the adjacent hydroxymethyl group. |

| Hydroxymethyl Group (Oxygen) | Nucleophilic Attack / Deprotonation | The lone pairs on the oxygen atom make it a nucleophilic center and susceptible to deprotonation by a base. |

| Hydroxymethyl Group (Carbon) | Electrophilic Attack | The carbon atom of the hydroxymethyl group can be a site for electrophilic attack after activation of the hydroxyl group. |

| Nitrogen Atom | Electrophilic Attack / Protonation | The lone pair of electrons on the nitrogen atom makes it a basic and nucleophilic site. |

This table is generated based on established principles of pyridine chemistry and is for illustrative purposes. Specific computational studies would be required to confirm these predictions.

The synthetic accessibility of a molecule is a measure of how easily it can be synthesized from readily available starting materials. Chemoinformatics tools play a crucial role in estimating this accessibility, which is a critical factor in the selection of drug candidates and the design of manufacturing processes.

Several algorithms and scoring functions have been developed to quantify synthetic accessibility. These tools often employ a combination of fragment analysis and complexity metrics. They analyze the molecule's structure, identifying complex ring systems, stereocenters, and functional groups that may be challenging to introduce.

One widely used metric is the Synthetic Accessibility Score (SAscore), which is a value typically ranging from 1 (very easy to synthesize) to 10 (very difficult to synthesize). nih.govgithub.io This score is calculated based on the contributions of molecular fragments and a complexity penalty. The fragment contributions are derived from the frequency of their occurrence in large databases of known molecules.

Advanced retrosynthesis software, such as Synthia™ or Spaya, can provide a more in-depth analysis of synthetic accessibility. nih.govdigitalchemistry.aisynthiaonline.com These programs use extensive databases of chemical reactions to propose potential synthetic routes for a target molecule. The software can then score these routes based on factors like the number of steps, the cost of starting materials, and the predicted yield of each reaction. The ability to generate a viable synthetic pathway is a strong indicator of a molecule's synthesizability.

For (4-Chloro-3-fluoropyridin-2-yl)methanol, a retrosynthetic analysis might suggest precursors such as 4-chloro-3-fluoropicolinic acid or its corresponding aldehyde. The software would then evaluate the feasibility of the required synthetic transformations, such as the reduction of a carboxylic acid or aldehyde to an alcohol.

The table below illustrates the kind of output that could be expected from a chemoinformatic analysis of the synthetic accessibility of (4-Chloro-3-fluoropyridin-2-yl)methanol.

| Chemoinformatic Tool | Predicted Metric | Illustrative Value/Outcome | Factors Considered |

| SAscore Algorithm | Synthetic Accessibility Score | 3.5 - 5.0 (Moderately Accessible) | Fragment contributions from the substituted pyridine ring, presence of multiple halogens, and the primary alcohol functional group. |

| Retrosynthesis Software (e.g., Synthia™) | Number of Synthetic Steps | 2 - 4 steps from commercially available precursors. | Availability of starting materials like substituted picolines or picolinic acids, and the complexity of the required chemical transformations. |

| Complexity Metrics | Molecular Complexity Score | Moderate | Presence of a polysubstituted aromatic heterocycle and multiple functional groups. |

The values presented in this table are hypothetical and serve to illustrate the application of chemoinformatic tools. Actual scores would be generated by specific software packages.

Advanced Research Directions and Future Perspectives

Innovations in Scalable and Sustainable Synthesis

The future production of (4-Chloro-3-fluoropyridin-2-yl)methanol and its derivatives will increasingly rely on scalable and sustainable "green" chemistry principles to minimize environmental impact and improve efficiency. nih.gov Traditional multi-step synthetic routes for highly substituted pyridines are often resource-intensive and generate significant waste. Innovative approaches are poised to overcome these limitations.

Future research will likely focus on developing one-pot multicomponent reactions (MCRs) to construct the substituted pyridine (B92270) core in a single, atom-economical step. acs.orgacs.orgnih.gov These methods, which combine multiple reactants in a single vessel, reduce the need for intermediate purification steps, saving time, solvents, and energy. acs.org Furthermore, the adoption of environmentally benign solvents like ethanol (B145695) or water, coupled with energy-efficient techniques such as microwave-assisted synthesis, can drastically shorten reaction times from hours to minutes and increase product yields. acs.orgnih.govresearchgate.net

Another promising avenue is the development of metal-free cascade reactions, which use tandem processes to build molecular complexity from simple, readily available starting materials without the need for heavy metal catalysts. nih.govacs.org Such strategies align with sustainability goals by avoiding toxic and costly metal reagents.

| Parameter | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis |

|---|---|---|

| Approach | Linear, multi-step synthesis with protection/deprotection | Convergent, one-pot multicomponent reactions acs.org |

| Catalysts | Often reliant on heavy or precious metal catalysts | Green catalysts, biocatalysts, or metal-free conditions researchgate.netnih.gov |

| Solvents | Use of chlorinated or other hazardous organic solvents | Benign solvents (water, ethanol) or solvent-free conditions nih.gov |

| Energy Input | Prolonged heating under reflux | Microwave or ultrasonic irradiation for rapid heating nih.govresearchgate.net |

| Efficiency | Lower overall yield, high E-factor (waste) | High yields, high atom economy, low E-factor |

Exploration of Novel Chemical Space through Derivatization

As a chemical scaffold, (4-Chloro-3-fluoropyridin-2-yl)methanol is rich in opportunities for derivatization, enabling the systematic exploration of new chemical space for applications in drug discovery. The molecule possesses three key regions for modification: the hydroxymethyl group, the chloro substituent, and the C-H bonds on the pyridine ring.

The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid. These functional groups are gateways to a vast array of subsequent chemistries, including reductive amination, Wittig reactions, amide bond formations, and esterifications, allowing for the introduction of diverse side chains.

The chloro atom at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki and Negishi couplings, for instance, can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the molecular library. acs.org Furthermore, the chloro group can undergo nucleophilic aromatic substitution (SNAr) reactions, providing access to ether, amine, or thioether linkages.

Modern late-stage functionalization techniques offer powerful tools for modifying the pyridine core itself. acs.org Regioselective C-H activation and amidation can be used to install new functional groups at the remaining positions on the ring, creating complex substitution patterns that are otherwise difficult to access. whiterose.ac.uk The trifluoromethoxy (OCF3) group, known for its significant impact in medicinal chemistry, could also be incorporated to further modulate the properties of derivatives. rsc.org This multi-directional approach to derivatization allows for the rapid generation of compound libraries with finely tuned steric and electronic properties, which is crucial for optimizing biological activity and physicochemical characteristics.

| Reactive Site | Functional Group | Potential Reactions | Introduced Diversity |

|---|---|---|---|

| Position 2 | -CH₂OH (Methanol) | Oxidation, Esterification, Etherification, Halogenation | Amides, Esters, Ethers, Alkyl Halides |

| Position 4 | -Cl (Chloro) | Suzuki/Negishi Coupling, SNAr, Buchwald-Hartwig Amination | Aryl/Alkyl Groups, Amines, Ethers |

| Ring | C-H Bonds | C-H Activation/Functionalization whiterose.ac.uk | Amino Groups, Halogens, Carbonyls |

Integration into Automated Synthesis Platforms

The progression of medicinal chemistry is heavily reliant on accelerating the design-make-test-analyze cycle. Automated synthesis platforms and high-throughput experimentation (HTE) are central to this effort, and building blocks like (4-Chloro-3-fluoropyridin-2-yl)methanol are ideally suited for integration into these workflows. acs.orgwhiterose.ac.uknih.gov

In an automated system, the core scaffold can be dispensed into an array of microreactors. Robotic liquid handlers would then add a diverse set of reagents (e.g., boronic acids, amines, acyl chlorides) from pre-plated libraries to each reactor. whiterose.ac.uk This parallel synthesis approach allows for the rapid creation of hundreds of distinct derivatives under a variety of reaction conditions. researchgate.net The subsequent analysis and purification can also be automated, enabling researchers to quickly identify successful reactions and generate structure-activity relationship (SAR) data. The well-defined reactive sites on (4-Chloro-3-fluoropyridin-2-yl)methanol make it a prime candidate for such automated library generation, facilitating the rapid optimization of lead compounds in drug discovery projects. whiterose.ac.uknih.gov

Potential for Functional Material Development

Beyond pharmaceuticals, the unique electronic and structural features of (4-Chloro-3-fluoropyridin-2-yl)methanol make it an intriguing candidate for the development of novel functional materials.

Coordination Polymers and MOFs: The nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group can act as ligands, coordinating to metal ions to form coordination polymers or metal-organic frameworks (MOFs). rsc.orgnih.govnih.gov The specific geometry and electronic nature of this building block, influenced by the electron-withdrawing halogen atoms, could lead to the formation of novel network topologies with unique properties applicable in catalysis, gas separation and storage, or sensing. nih.govrsc.org

Fluorinated Functional Materials: Fluorine substitution is a well-established strategy for creating high-performance materials. nih.govresearchgate.net Organofluorine compounds often exhibit high thermal stability, chemical inertness, and unique optoelectronic properties. psu.edursc.org By polymerizing derivatives of (4-Chloro-3-fluoropyridin-2-yl)methanol, it may be possible to create novel fluoropolymers. The presence of fluorine atoms tends to lower the HOMO and LUMO energy levels of conjugated systems, which can enhance electron injection and improve stability against oxidation, making such materials promising for applications in organic electronics like organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). rsc.org The fluorination also imparts hydrophobicity, opening possibilities for creating self-cleaning surfaces or advanced coatings. psu.edunih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.